molecular formula C17H19N5O5 B1669346 2-(p-Methoxyphenyl)adenosine CAS No. 37151-17-0

2-(p-Methoxyphenyl)adenosine

Cat. No.: B1669346
CAS No.: 37151-17-0
M. Wt: 373.4 g/mol
InChI Key: VKSRAKNPXOTFAX-CNEMSGBDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CV-1674 involves the substitution of adenosine with a methoxyphenyl group. The reaction typically requires a protected adenosine derivative and a methoxyphenyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxyphenyl group replaces a leaving group on the adenosine derivative .

Industrial Production Methods

Industrial production of CV-1674 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The final product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CV-1674 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction can lead to the removal of the methoxy group .

Scientific Research Applications

CV-1674 has several scientific research applications, including:

Mechanism of Action

CV-1674 exerts its effects by selectively activating adenosine receptors, particularly the A1 receptor subtype. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These actions result in coronary vasodilation and improved myocardial energetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CV-1674 is unique due to its selective coronary vasodilation properties and minimal impact on overall cardiac hemodynamics. This makes it a promising candidate for therapeutic applications targeting cardiovascular diseases without causing significant side effects .

Properties

CAS No.

37151-17-0

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O5/c1-26-9-4-2-8(3-5-9)15-20-14(18)11-16(21-15)22(7-19-11)17-13(25)12(24)10(6-23)27-17/h2-5,7,10,12-13,17,23-25H,6H2,1H3,(H2,18,20,21)/t10-,12-,13-,17-/m1/s1

InChI Key

VKSRAKNPXOTFAX-CNEMSGBDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(p-methoxyphenyl)adenosine
CV 1674
CV-1674

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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